Abacavir sulfate

Übersicht

Beschreibung

Abacavir sulfate is a synthetic carbocyclic nucleoside analog reverse transcriptase inhibitor used primarily in the treatment of HIV/AIDS. It is marketed under the brand name Ziagen among others. This compound works by inhibiting the activity of reverse transcriptase, an enzyme crucial for the replication of HIV .

Vorbereitungsmethoden

The synthesis of abacavir sulfate involves several steps, starting from a suitable di-halo aminopyrimidine. The key steps include the reaction of this starting material with an aminoalcohol, followed by cyclization and displacement of a chlorine atom with cyclopropylamine to yield abacavir as a free base. The free base is then converted to its sulfate salt . Industrial production methods often involve recrystallization from isopropanol followed by drying in air and in vacuo .

Analyse Chemischer Reaktionen

Metabolic Activation Pathway

Abacavir sulfate undergoes intracellular enzymatic conversion to its pharmacologically active form, carbovir triphosphate . This process occurs in three stages:

-

Deprotonation : The sulfate group dissociates in aqueous media to form abacavir free base.

-

Phosphorylation : Sequential phosphorylation by cellular kinases converts abacavir to carbovir monophosphate, diphosphate, and triphosphate.

-

Competitive Inhibition : Carbovir triphosphate competes with endogenous dGTP for incorporation into viral DNA, terminating chain elongation .

Key Reaction

Thermal Decomposition

Under high heat (>200°C), this compound decomposes into:

| Product | Hazard Class | Source |

|---|---|---|

| Carbon monoxide | Toxic gas | |

| Nitrogen oxides (NOₓ) | Respiratory irritant | |

| Sulfur oxides (SOₓ) | Corrosive |

Hydrolytic Stability

This compound is stable in aqueous solutions (pH 4–7) but degrades under strong acidic or alkaline conditions .

Ion Chromatography for Sulfate/Glutarate Separation

A validated ion chromatographic method separates sulfate and glutarate ions in this compound samples :

| Parameter | Sulfate Ion | Glutarate Ion |

|---|---|---|

| Retention time (min) | 21.4 | 18.8 |

| Resolution | >5.0 | >5.0 |

| Linearity (R²) | 0.999 | 0.998 |

Conditions :

-

Column: Metrosep A Supp 5 (250 × 4.0 mm)

-

Eluent: 3.2 mM Na₂CO₃ + 1.0 mM NaHCO₃

-

Flow rate: 0.7 mL/min

Hypersensitivity Reaction Mechanism

This compound triggers an idiosyncratic hypersensitivity reaction (HSR) in ~5% of patients, linked to HLA-B*57:01 allele carriers. The reaction involves:

-

Covalent binding of abacavir metabolites to host proteins.

-

Activation of CD8+ T-cells, releasing pro-inflammatory cytokines.

Critical Note : Rechallenge post-HSR causes rapid symptom recurrence (often within hours), with severe outcomes including hypotension and death .

Chemical Incompatibilities

This compound reacts with:

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

Pharmacokinetic studies are crucial in understanding how abacavir behaves in different populations and conditions.

- Study by Singh et al. (2024) : This clinical trial involving Japanese patients assessed the pharmacokinetics of a combination treatment including abacavir. The study reported geometric mean maximum plasma concentrations for abacavir at 5.22 μg/mL, with a time to maximum concentration of 1.01 hours and an area under the concentration-time curve (AUC) of 18.2 μg·hr/mL. No adverse effects were noted during the trial, indicating a favorable safety profile in this demographic .

- Research by Archary et al. : In a study involving severely malnourished children in South Africa, abacavir was administered based on WHO weight-band recommendations. The findings indicated that early treatment led to a 31% increase in bioavailability of abacavir, with pharmacokinetic parameters supporting its use in pediatric populations .

Clinical Efficacy

Abacavir has been extensively studied for its effectiveness in managing HIV infection.

- Safety and Efficacy Analysis (2017) : A study involving 669 patients found that 91% achieved an HIV-1 RNA level below 50 copies/mL after 24 months of treatment with abacavir. The study reported a variety of adverse events, but serious complications were rare, with only one potential case of hypersensitivity reaction noted .

- Postmarketing Safety Analysis (2014) : A survey indicated that the overall frequency of adverse drug reactions (ADRs) was 47.6%, with common reactions including hyperlipidemia and nausea. Importantly, no ischemic heart diseases were reported during this analysis, reinforcing the drug's safety when monitored appropriately .

Hypersensitivity Reactions

Abacavir hypersensitivity is a critical concern that necessitates careful patient screening.

- Genetic Screening : The incidence of hypersensitivity reactions is significantly associated with the presence of the HLA-B*5701 allele. Genotypic screening for this allele before initiating therapy is recommended to mitigate risks . In various studies, hypersensitivity reactions occurred in approximately 5% to 8% of patients, emphasizing the need for vigilance during treatment initiation .

Combination Therapy

Abacavir is often used in combination with other antiretrovirals to optimize treatment outcomes.

- Combination with Dolutegravir and Lamivudine : A pivotal study evaluated the combination therapy's efficacy and safety profile, demonstrating significant improvements in patient outcomes without major adverse effects . This combination has become a standard approach for treatment-naïve patients.

Special Populations

Research indicates variations in pharmacokinetics and safety profiles across different populations.

- Elderly Patients : Current research has not identified specific issues limiting abacavir use in older patients, suggesting that age alone may not be a contraindication for its use .

- Children : Studies have shown that dosing adjustments based on weight can effectively manage HIV in pediatric patients without compromising safety or efficacy .

Wirkmechanismus

Abacavir sulfate exerts its effects by inhibiting the enzyme reverse transcriptase, which is essential for the replication of HIV. By incorporating into the viral DNA, it causes premature termination of the DNA chain, thereby preventing the virus from multiplying . The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral replication and transcription .

Vergleich Mit ähnlichen Verbindungen

Abacavir sulfate is part of the nucleoside analog reverse transcriptase inhibitors (NRTIs) class of medications. Similar compounds include zidovudine, lamivudine, and tenofovir. Compared to these, this compound is unique due to its specific chemical structure and the presence of a cyclopropylamine group, which contributes to its distinct pharmacokinetic properties .

Biologische Aktivität

Abacavir sulfate is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection. Its biological activity involves complex interactions with the immune system and cellular mechanisms that can lead to both therapeutic effects and adverse reactions. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and associated safety concerns.

This compound functions primarily as an antiviral agent by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. By mimicking the natural nucleosides, abacavir gets incorporated into the viral DNA, leading to chain termination during viral replication. This mechanism effectively reduces viral load in patients and increases CD4+ T-cell counts, contributing to immune recovery.

Biological Activity and Immunological Impact

Recent studies have highlighted abacavir's role in modulating immune responses. Notably, abacavir has been shown to induce loading of novel self-peptides into HLA-B57:01 molecules, which can lead to autoimmunity in susceptible individuals. The drug alters the peptide repertoire presented by HLA-B57:01, potentially generating neo-antigens that trigger polyclonal T-cell responses . This phenomenon underscores the dual nature of abacavir's biological activity—while it effectively suppresses HIV, it may also predispose some patients to hypersensitivity reactions.

Table 1: Summary of Biological Activities of this compound

Clinical Efficacy

In a study involving 669 HIV-infected patients treated with this compound, 91% achieved an undetectable viral load (HIV-1 RNA <50 copies/mL) after 24 months . The mean CD4+ T-cell count increased significantly from baseline (334.7 cells/mm³) to 577.6 cells/mm³ post-treatment. These findings confirm the drug's effectiveness in clinical settings.

Safety Profile

Despite its efficacy, this compound is associated with several adverse drug reactions (ADRs). A post-marketing safety analysis reported an overall ADR incidence of 47.6%, with common events including hyperlipidemia, nausea, and rash . Notably, hypersensitivity reactions have been observed in approximately 2.3% of patients treated with abacavir . The risk factors for such reactions often include genetic predispositions related to HLA-B*57:01 alleles.

Table 2: Common Adverse Drug Reactions Associated with this compound

Case Studies

Several case studies have illustrated the complexities surrounding abacavir treatment:

- Case Study on Hypersensitivity : A patient with a known HLA-B*57:01 allele developed severe hypersensitivity symptoms after starting abacavir therapy. This case emphasizes the importance of genetic screening before initiating treatment.

- Long-term Efficacy Study : In a longitudinal study over five years, patients maintained viral suppression and showed sustained improvements in CD4+ counts while on a regimen including this compound.

- Combination Therapy Analysis : A study examining the combination of lamivudine and this compound demonstrated enhanced efficacy against HIV with manageable safety profiles compared to monotherapy .

Eigenschaften

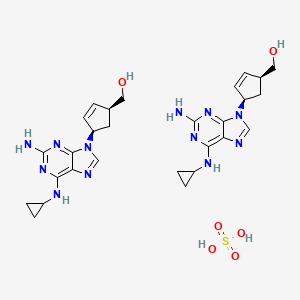

IUPAC Name |

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHSRBZIJNQHKT-FFKFEZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N12O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 77,000 mg/l @ 25 °C | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/ | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Like dideoxynucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine), the antiviral activity of abacavir appears to depend on intracellular conversion of the drug to a 5-triphosphate metabolite; thus, carbovir triphosphate (carbocyclic guanosine triphosphate) and not unchanged abacavir appears to be the pharmacologically active form of the drug. Substantial differences exist in the rates at which human cells phosphorylate various nucleoside antiviral agents and in the enzymatic pathways involved., Enzymatic conversion of abacavir to carbovir triphosphate appears to be complex and involves certain steps and enzymes that differ from those involved in the enzymatic conversion of dideoxynucleoside reverse transcriptase inhibitors. Abacavir is phosphorylated by adenosine phosphotransferase to abacavir monophosphate, which is converted to carbovir monophosphate by a cytosolic enzyme. Subsequently, carbovir monophosphate is phosphorylated by cellular kinases to carbovir triphosphate. Abacavir is not a substrate for enzymes (i.e., thymidine kinase, deoxycytidine kinase, adenosine kinase, mitochondrial deoxyguanosine kinase) known to phosphorylate other nucleoside analogs. Because phosphorylation of abacavir depends on cellular rather than viral enzymes, conversion of the drug to the active triphosphate derivative occurs in both virus-infected and uninfected cells. Carbovir triphosphate is a structural analog of deoxyguanosine-5-triphosphate (dGTP), the usual substrate for viral RNA-directed DNA polymerase. Although other mechanisms may be involved in the antiretroviral activity of the drug, carbovir triphosphate appears to compete with deoxyguanosine-5-triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of carbovir triphosphate into the viral DNA chain instead of deoxyguanosine-5-triphosphate, DNA synthesis is prematurely terminated because the absence of the 3-hydroxy group on the drug prevents further 5 to 3 phosphodiester linkages., The complete mechanism(s) of antiviral activity of abacavir has not been fully elucidated. Following conversion to a pharmacologically active metabolite, abacavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with viral RNA-directed DNA polymerase (reverse transcriptase). The drug, therefore, exerts a virustatic effect against retroviruses by acting as a reverse transcriptase inhibitor. | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white solid | |

CAS No. |

188062-50-2, 2736655-48-2 | |

| Record name | Abacavir sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188062502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abacavir sulfate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2736655482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABACAVIR SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J220T4J9Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ABACAVIR SULFATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PPL256S5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.